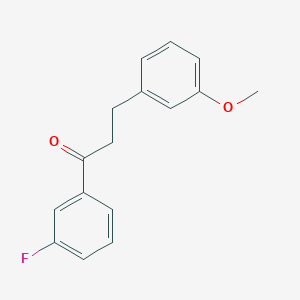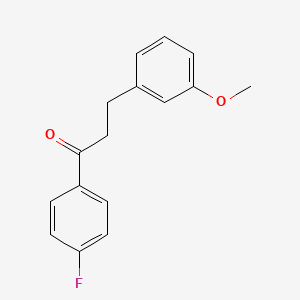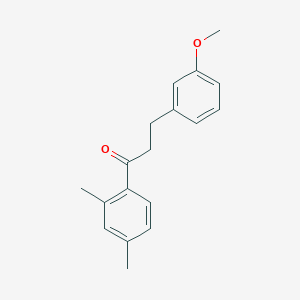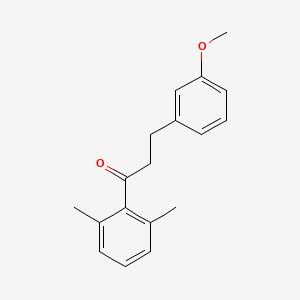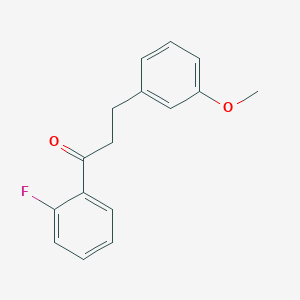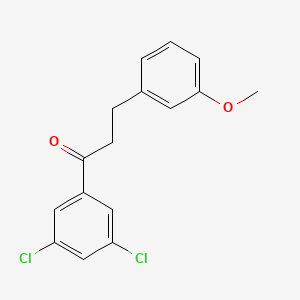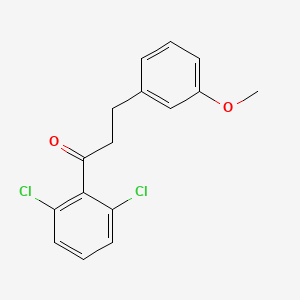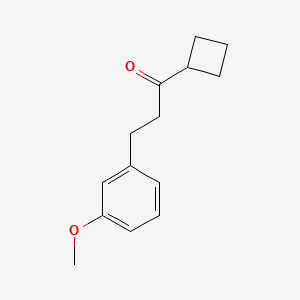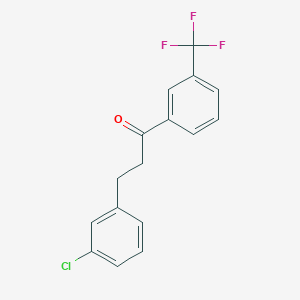
3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3’-trifluoromethylpropiophenone , also known as m-chloropropiophenone , is an organic compound with the molecular formula C10H7ClF3O . It belongs to the class of aryl ketones and contains a trifluoromethyl group and a chlorophenyl moiety. The compound appears as white crystals with an odor reminiscent of phenol. It is sparingly soluble in water and slowly dissolves when submerged .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
- Crystal and Molecular Structure Analysis : Some studies focus on the analysis of molecular structures of related compounds, which can provide insights into the properties and applications of 3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, a similar compound, was determined, highlighting the importance of crystallography in understanding molecular arrangements and potential biological activities (Allen, Trotter, & Rogers, 1971).
Synthesis and Reactions
- Synthesis of Related Compounds : Research on the synthesis of related compounds like 3-halo- and 3-ethoxypropionic acids reacting with 1,3-dimethoxybenzene in polyphosphoric acid has been conducted. Such studies contribute to the understanding of how similar compounds can be synthesized and modified for different applications (Kasturi & Damodaran, 1969).
Optical and Electrochemical Properties
- Nonlinear Optical Properties : Research into compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, which shares structural similarities, indicates potential for high nonlinear optical properties. This suggests that this compound may also possess interesting optical properties suitable for use in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).
Chemical Reactivity and Stability
- Molecular Reactivity Studies : The chemical reactivity of similar compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one has been studied, providing insights into the molecular geometry and chemical reactivity which could be relevant for this compound (Satheeshkumar et al., 2017).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCKRMYKAODNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644442 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-28-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
